![molecular formula C17H12FNO4 B2539871 (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 845805-31-4](/img/structure/B2539871.png)
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
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Overview
Description
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBA, and it is a novel small molecule that has been synthesized and studied for its biological properties.
Mechanism of Action
The mechanism of action of FBA is not well understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. FBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. FBA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
FBA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. FBA has also been shown to modulate the expression of several genes involved in cell growth and survival, including Bcl-2, p53, and cyclin D1.
Advantages and Limitations for Lab Experiments
FBA has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, FBA also has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of FBA, including the development of new analogs with improved efficacy and selectivity, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the use of FBA in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Synthesis Methods
The synthesis of FBA involves the reaction of 4-fluorobenzaldehyde with 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid followed by the addition of acetic anhydride. The reaction mixture is then stirred at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
FBA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, FBA has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, FBA has been used as a lead compound to design and synthesize new drugs with improved efficacy and selectivity. In material science, FBA has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQZEYBGMIGHW-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide |
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